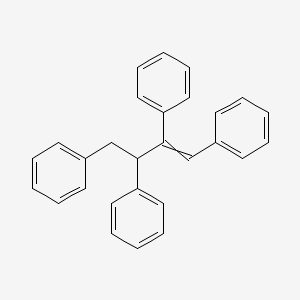![molecular formula C10H19NO B14755466 1-Oxa-5-azaspiro[5.6]dodecane CAS No. 181-22-6](/img/structure/B14755466.png)
1-Oxa-5-azaspiro[5.6]dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-5-azaspiro[5.6]dodecane is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-5-azaspiro[5.6]dodecane typically involves the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. The reaction conditions often involve the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in synthetic chemistry may lead to more efficient and scalable production techniques in the future.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-5-azaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or amines.
Scientific Research Applications
1-Oxa-5-azaspiro[5.6]dodecane has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of various biologically active compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Oxa-5-azaspiro[5.6]dodecane involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . The compound’s unique spirocyclic structure allows it to fit into the active sites of these targets, thereby inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with different ring sizes and substituents.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with a different arrangement of oxygen and nitrogen atoms.
Uniqueness
1-Oxa-5-azaspiro[5.6]dodecane is unique due to its specific ring size and the positions of the oxygen and nitrogen atoms within the ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
181-22-6 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-oxa-5-azaspiro[5.6]dodecane |
InChI |
InChI=1S/C10H19NO/c1-2-4-7-10(6-3-1)11-8-5-9-12-10/h11H,1-9H2 |
InChI Key |
JAIFOROPNQEMDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)NCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


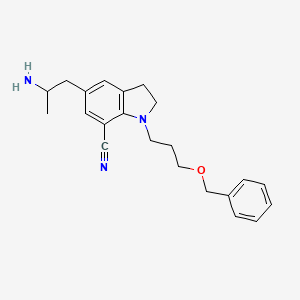
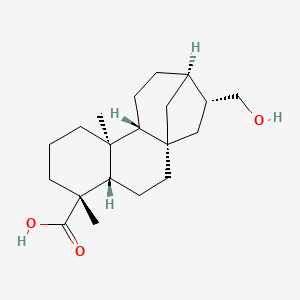


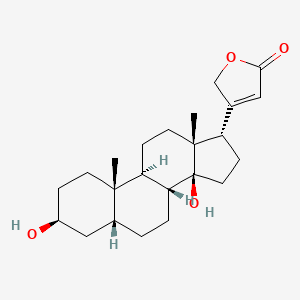
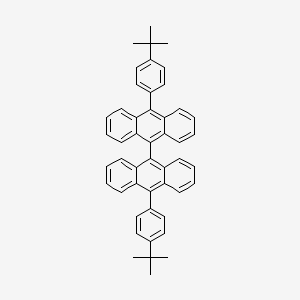
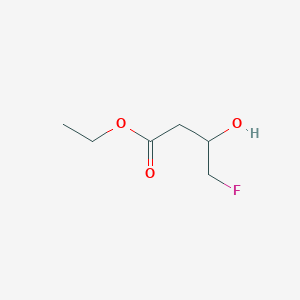

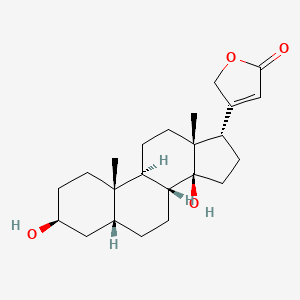

![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
